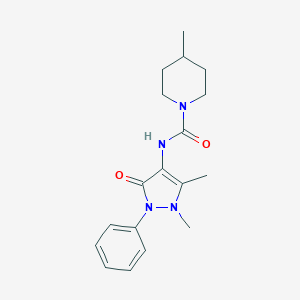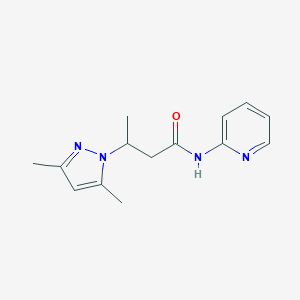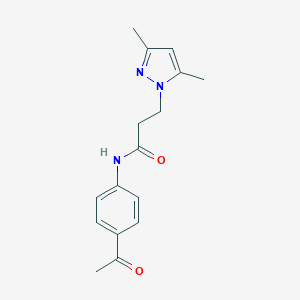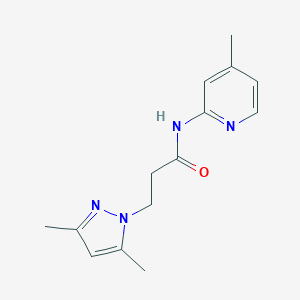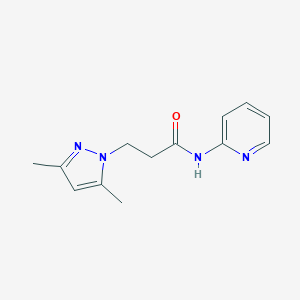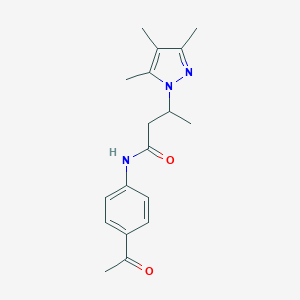
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide, also known as DPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPM is a member of the pyrazolone family, which is known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide has also been shown to reduce pain in animal models. In addition, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide in lab experiments is its high yield and purity. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide can be synthesized with a yield of approximately 60%, and its purity can be increased through recrystallization. Another advantage is its diverse biological activities, which make it a useful tool in various scientific fields. However, one limitation of using 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in human trials. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to determine its effectiveness in human trials. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide and its potential side effects.
Métodos De Síntesis
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide involves the reaction between 3,5-dimethyl-1H-pyrazole and 2,4-dimethylphenylacetyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with 2-methylpropanoyl chloride and triethylamine to obtain 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide. The yield of this reaction is approximately 60%, and the purity of the product can be increased through recrystallization.
Aplicaciones Científicas De Investigación
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide has been investigated for its anti-inflammatory and analgesic effects. It has been found to inhibit the production of inflammatory cytokines and reduce pain in animal models. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide has also been studied for its potential use as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-11-6-7-16(12(2)8-11)18-17(21)13(3)10-20-15(5)9-14(4)19-20/h6-9,13H,10H2,1-5H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXFXJPROLVUHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)CN2C(=CC(=N2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

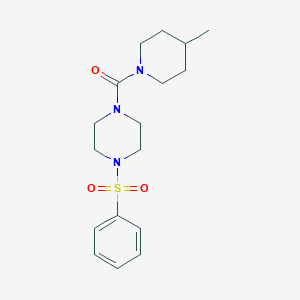
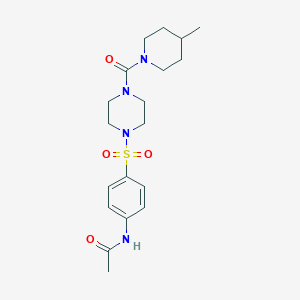
![4-[(4-Chlorophenyl)sulfonyl]piperazinyl 4-methylpiperidyl ketone](/img/structure/B497105.png)
![1-[(4-Methylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B497107.png)
